molecular formula C23H20N2O3 B3739469 3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone

3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B3739469
M. Wt: 372.4 g/mol
InChI Key: NZCSMKQKGLNNEI-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features both ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-28-19-14-10-17(11-15-19)25-22(16-8-12-18(27-2)13-9-16)24-21-7-5-4-6-20(21)23(25)26/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCSMKQKGLNNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.

  • Step 1: Synthesis of Intermediate

      Reactants: 4-ethoxyaniline and 4-methoxybenzoyl chloride

      Conditions: The reaction is carried out in the presence of a base such as pyridine to form the intermediate 4-ethoxy-N-(4-methoxybenzoyl)aniline.

  • Step 2: Cyclization

      Reactants: The intermediate from Step 1 and anthranilic acid

      Conditions: The cyclization reaction is typically performed under reflux conditions in a suitable solvent like ethanol or acetic acid, with the addition of a dehydrating agent such as polyphosphoric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states

    Reduction: Reduced quinazolinone derivatives

    Substitution: Quinazolinone derivatives with substituted phenyl rings

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone
  • 3-(4-methoxyphenyl)-2-phenyl-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-(4-chlorophenyl)-4(3H)-quinazolinone

Uniqueness

3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interactions with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 2
3-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone

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